molecular formula C19H18N4S B2923517 N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-51-4

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2923517
CAS No.: 393832-51-4
M. Wt: 334.44
InChI Key: LUOIQXWSXMBLMM-UHFFFAOYSA-N
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Description

N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C19H18N4S and its molecular weight is 334.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various protein enzymes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting they may affect pathways related to these biological processes.

Pharmacokinetics

Similar compounds have been reported to exhibit significant systemic exposure and oral bioavailability .

Result of Action

Similar compounds have been reported to exhibit antioxidant, antimicrobial, and antifungal activities , suggesting that they may exert protective effects against oxidative stress and microbial infections at the molecular and cellular levels.

Action Environment

The synthesis of similar compounds has been reported to be influenced by reaction conditions , suggesting that environmental factors may also influence the compound’s action and stability.

Properties

IUPAC Name

N-phenyl-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c24-19(21-16-5-2-1-3-6-16)23-14-13-22-12-4-7-17(22)18(23)15-8-10-20-11-9-15/h1-12,18H,13-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOIQXWSXMBLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.